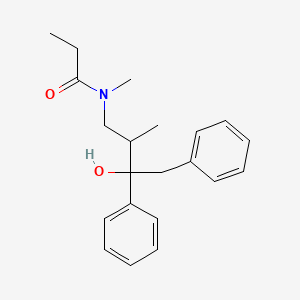
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and two phenyl groups attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyl chain: Starting with a suitable butyl precursor, the chain is modified to introduce the hydroxyl and methyl groups.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amide bond.
Substitution: The phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-ethylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-propylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-butylpropanamide
Uniqueness
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
42561-38-6 |
|---|---|
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)22(3)16-17(2)21(24,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,24H,4,15-16H2,1-3H3 |
InChI-Schlüssel |
JYBNOVKZOPMUFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C)CC(C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


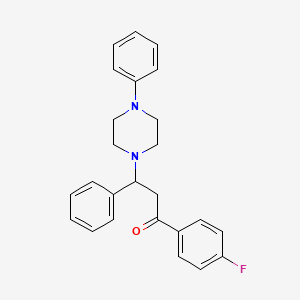
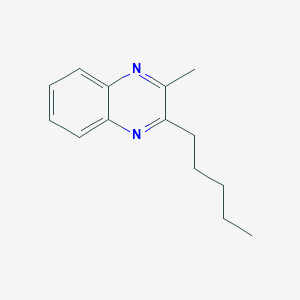



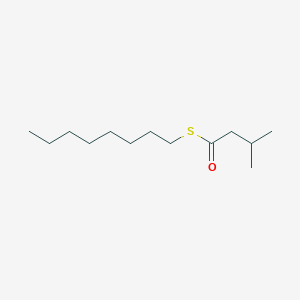

![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)

![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)
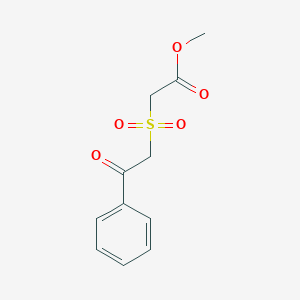
![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)

![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
